molecular formula C5H7N B1234684 3-Pentenenitrile CAS No. 4635-87-4

3-Pentenenitrile

Cat. No.: B1234684
CAS No.: 4635-87-4
M. Wt: 81.12 g/mol
InChI Key: UVKXJAUUKPDDNW-UHFFFAOYSA-N
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Description

3-Pentenenitrile, also known as pent-3-enenitrile, is an organic compound with the molecular formula C5H7N. It is a nitrile with a vinyl group, making it a versatile intermediate in organic synthesis. The compound is characterized by its linear structure and the presence of a nitrile group attached to a pentene chain.

Biochemical Analysis

Biochemical Properties

3-Pentenenitrile plays a role in biochemical reactions, particularly those involving nitrile groups. It interacts with enzymes such as nitrilases and nitrile hydratases, which catalyze the hydrolysis of nitriles to carboxylic acids and amides, respectively . These interactions are crucial for the metabolism and detoxification of nitrile-containing compounds in biological systems. Additionally, this compound may interact with proteins and other biomolecules through its nitrile group, forming hydrogen bonds and other non-covalent interactions that influence its biochemical behavior.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. For example, it may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states and downstream signaling events . Furthermore, this compound can impact gene expression by affecting transcription factors and other regulatory proteins, thereby altering the expression of specific genes. Its effects on cellular metabolism include changes in the activity of metabolic enzymes and the flux of metabolites through different pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their activity. For instance, this compound may act as a competitive inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, it can induce conformational changes in proteins, affecting their function and stability. These interactions can lead to alterations in gene expression, enzyme activity, and other molecular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as modulating enzyme activity or gene expression without causing toxicity . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes. Threshold effects may be observed, where a certain dosage level triggers significant changes in biological responses.

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion to other compounds through enzymatic reactions. It interacts with enzymes such as nitrilases and nitrile hydratases, which facilitate its metabolism to carboxylic acids and amides . These metabolic pathways are essential for the detoxification and elimination of this compound from biological systems. Additionally, its presence can affect the levels of metabolites and the flux of metabolic pathways, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its bioavailability and activity, as well as its accumulation in certain tissues or organelles.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It may localize to the cytoplasm, nucleus, or other organelles depending on its interactions with cellular machinery . The localization of this compound can impact its activity and function, as well as its interactions with other biomolecules within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Pentenenitrile is primarily synthesized through the hydrocyanation of 1,3-butadiene. This process involves the addition of hydrogen cyanide to 1,3-butadiene in the presence of a catalyst, typically a nickel-based catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the efficient conversion of reactants to the desired product .

Industrial Production Methods: The industrial production of this compound follows a multi-step process:

Chemical Reactions Analysis

Types of Reactions: 3-Pentenenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Pentenenitrile has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its linear structure and the specific positioning of the nitrile group, which imparts distinct reactivity and properties compared to its isomers. Its ability to undergo hydrocyanation and isomerization reactions makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

4635-87-4

Molecular Formula

C5H7N

Molecular Weight

81.12 g/mol

IUPAC Name

pent-3-enenitrile

InChI

InChI=1S/C5H7N/c1-2-3-4-5-6/h2-3H,4H2,1H3

InChI Key

UVKXJAUUKPDDNW-UHFFFAOYSA-N

SMILES

CC=CCC#N

Isomeric SMILES

C/C=C/CC#N

Canonical SMILES

CC=CCC#N

boiling_point

291 to 297 °F at 760 mm Hg (NTP, 1992)

density

0.83 at 39 °F (NTP, 1992)

flash_point

101 °F (NTP, 1992)

4635-87-4
16529-66-1

physical_description

3-pentenenitrile, [liquid] appears as a clear colorless to amber liquid. Less dense than water. Flash point 104°F. Boiling point 296°F. Generally stable and not liable to polymerization. May be toxic by skin absorption, inhalation or ingestion. Prolonged exposure may result in delayed cyanide poisoning. Avoid direct contact with vapors, mists or liquid. May produce cyanide gas and carbon monoxide during combustion. Used in the manufacture of various organic chemicals.
Liquid

Pictograms

Flammable; Acute Toxic; Irritant

solubility

less than 1 mg/mL at 66° F (NTP, 1992)

Synonyms

4 pentenenitrile
4-pentenenitrile
trans-3-pentenenitrile

vapor_pressure

1 mm Hg at 106 °F ;  5 mm Hg at 122° F;  40 mm Hg at 158° F (NTP, 1992)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In an experiment conducted similarly to that in Example 4 except that the reactants were 0.8 g. of anhydrous cuprous bromide, 1 ml. of thiophen, 6.5 g. of butadiene and 5 ml. of hydrogen cyanide, and heating was continued for 17 hours at 100°C the conversion of butadiene to mononitriles was 48%, and 3-pentenenitrile was obtained in a yield of 82.2% and 2-methyl-3-butene-nitrile in a yield of 17.8% calculated on the butadiene converted.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The process of the present invention is applied to a waste stream from a process which involves the direct addition of two molecules of hydrogen cyanide to a molecule of butadiene thereby producing adiponitrile. The process is conducted in two steps. With reference to the drawing, the first step (reactor 1) involves the addition of one molecule of hydrogen cyanide (stream 2) to dry butadiene (stream 3) in the presence of a catalyst (stream 4) consisting of zero-valent nickel usually in the form of a nickel tetrakis-tritolylphosphite, to produce a mixture of cis- and trans-3-pentenenitrile and 4-pentenenitrile. This reaction mixture is withdrawn from reactor 1 via line 5, treated to remove impurities and then introduced into reactor 6 along with additional HCN (line 7), ligand (line 8) and triarylborane catalyst promoter such as triphenylborane (line 9). In this reaction which can be conducted in one or more steps, 4-pentenenitrile is formed by the in situ isomerization of 3-pentenenitrile. The 4-pentenenitrile is then converted to adiponitrile by the addition of one molecule of HCN. The effluent from the reactor 6 is passed to extractor 13 and there contacted with cyclohexane (line 14). The cyclohexane extractant (line 15) is subsequently directed to further treatment for product recovery. During the hydrocyanation as described as hereinabove a portion of the zero-valent nickel catalyst is oxidized to nickel cyanide which is insoluble in the reaction medium and which forms insoluble complexes with the triarylborane. The tails from the extraction vessel (line 16) contain such complexes which are subsequently separated from the tails (line 16) by centrifuge 17. A typical analysis of this sludge is set forth below in Table I.
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Synthesis routes and methods IV

Procedure details

A nickel complex from a reaction mixture of a reactor of Examples 3, 4, 6, 9, 10, 12, 13, 14, 15, or 16 contacts 1,3-butadiene and hydrogen cyanide in a reaction zone. A catalyst forms to produce 3-pentenenitrile, 2-methyl-3-butenenitrile, or a combination thereof.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Pentenenitrile
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3-Pentenenitrile
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3-Pentenenitrile
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3-Pentenenitrile
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Customer
Q & A

Q1: What is the molecular formula, weight, and spectroscopic data for 3-pentenenitrile?

A1: this compound has the molecular formula C5H7N and a molecular weight of 81.12 g/mol. Spectroscopically, it can be characterized by:

  • NMR Spectroscopy: 1H and 13C NMR provide information about the hydrogen and carbon environments within the molecule. []
  • IR Spectroscopy: Characteristic peaks for C≡N and C=C bonds can be observed. [, , , ]
  • Microwave Spectroscopy: Used to identify different conformers and study methyl internal rotation. []

Q2: What is the main industrial application of this compound?

A2: this compound serves as a crucial intermediate in the production of adiponitrile, a key component in nylon 6,6 manufacturing. [, , , , , ]

Q3: How is this compound produced industrially?

A3: The primary industrial route to this compound is the hydrocyanation of 1,3-butadiene. This reaction is typically catalyzed by nickel(0) complexes in the presence of phosphorus-based ligands. [, , , , , , , , , , , ]

Q4: What are the challenges associated with the hydrocyanation of 1,3-butadiene?

A4: The hydrocyanation of 1,3-butadiene often yields a mixture of this compound (3PN) and the branched isomer, 2-methyl-3-butenenitrile (2M3BN). Achieving high selectivity towards the desired 3PN requires careful selection of ligands and reaction conditions. [, , , , , ]

Q5: How does the choice of ligand influence the selectivity of butadiene hydrocyanation?

A5: Ligands play a crucial role in controlling the regioselectivity of the hydrocyanation. For instance, monodentate phosphites tend to favor a mixture of 2M3BN and 3PN, whereas bidentate phosphites or specific diphosphines like dppb can lead to high selectivity for 3PN. [, , , ]

Q6: What role do Lewis acids play in the hydrocyanation of this compound to adiponitrile?

A6: Lewis acids are crucial co-catalysts in the hydrocyanation of 3PN to adiponitrile. They activate both the C≡N bond of the reactant and the products, enhancing the reaction rate and influencing selectivity. [, ]

Q7: Can you provide an example of a catalyst system exhibiting high selectivity for 3PN in butadiene hydrocyanation?

A7: A nickel(0) catalyst system employing a triptycene-based diphosphine ligand, [Ni(cod)(Tript(PPh2)2)], demonstrates exceptionally high selectivity towards 3PN while simultaneously catalyzing the isomerization of 2M3BN to 3PN. This dual functionality allows for a more efficient, single-step process for 3PN production. []

Q8: Can 2-methyl-3-butenenitrile be converted to this compound?

A8: Yes, 2M3BN can be isomerized to the desired linear 3PN using nickel-based catalysts, often employing phosphorus-containing ligands. [, , , , ]

Q9: What is the mechanism of 2M3BN isomerization to 3PN?

A9: The isomerization likely proceeds through π-allyl nickel intermediates. [, , ]

Q10: Are there alternative catalysts for the isomerization of 2M3BN to 3PN?

A10: Yes, besides nickel complexes, platinum or palladium catalysts with a valence of -2 or less can also be used for this isomerization. []

Q11: Has the reaction mechanism of this compound isomerization been studied?

A11: Yes, studies have investigated the mechanism of 3PN isomerization, both experimentally and computationally (DFT calculations). These studies highlight the role of nickel complexes, phosphorus ligands, and the formation of key intermediates like π-allyl nickel species. [, , ]

Q12: What other reactions involving this compound have been explored?

A12: Research has explored the gas-phase pyrolysis of 3PN, revealing competing pathways of direct dissociation and isomerization-mediated dissociation. [] Additionally, 3PN has been used as a starting material for the synthesis of 1-Azido-5-methyl-4-hexen-2-one, a precursor to 4,4-bis(3-methyl-2-butenyl)-2-butenolide. []

Q13: Is this compound a stable compound?

A13: this compound is generally stable under normal conditions but can undergo reactions such as hydrolysis and oxidation. []

Q14: Are there any specific considerations for handling and storing this compound?

A14: Given its reactivity and potential toxicity, this compound should be handled with care. Storage under inert atmosphere and in well-sealed containers is recommended. []

Q15: Have computational methods been employed to study this compound and its reactions?

A15: Yes, Density Functional Theory (DFT) calculations have been extensively used to study the mechanism of 3PN hydrocyanation, isomerization, and interactions with catalysts. These calculations provide valuable insights into reaction pathways, transition states, and the influence of different ligands on selectivity. [, , , ]

Q16: Have any QSAR models been developed for this compound or related compounds?

A16: While specific QSAR models for 3PN might not be extensively reported in the provided research, QSAR approaches could be employed to explore the relationship between the structure of 3PN derivatives and their reactivity in hydrocyanation or isomerization reactions. [, , , ]

Q17: What are the environmental concerns associated with this compound?

A17: As with many industrial chemicals, the release of this compound into the environment should be minimized due to its potential toxicity to aquatic life and its persistence in soil and water. []

Q18: Are there any regulations governing the use and disposal of this compound?

A18: Specific regulations vary by location, but generally, guidelines for handling and disposal of hazardous chemicals apply. Responsible practices are essential to minimize environmental impact. []

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